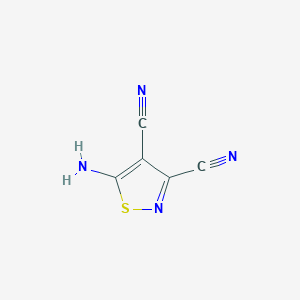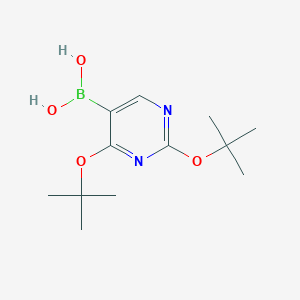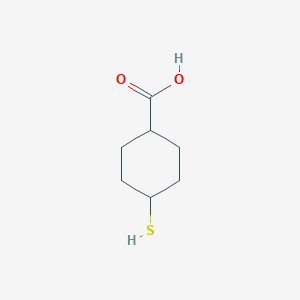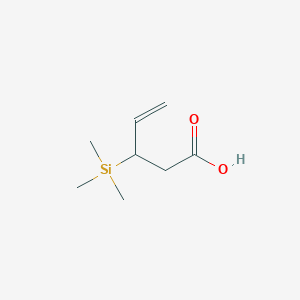![molecular formula C23H35NO10 B009262 2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 100310-87-0](/img/structure/B9262.png)
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DIMEB or DIMEB-PTA and is a derivative of the popular compound, MDMA.
Wirkmechanismus
DIMEB-PTA acts as a serotonin transporter inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have various effects on mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DIMEB-PTA are still being studied, but early research suggests that the compound may have anxiolytic and antidepressant effects. DIMEB-PTA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIMEB-PTA in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the transporter in various physiological processes. However, one limitation of using DIMEB-PTA is its potential for abuse, which makes it difficult to obtain and use in research.
Zukünftige Richtungen
There are several future directions for research on DIMEB-PTA. One area of research is the development of new compounds based on DIMEB-PTA that have improved pharmacological properties. Another area of research is the study of the long-term effects of DIMEB-PTA on the brain and behavior. Finally, DIMEB-PTA could be studied in combination with other compounds to determine its potential for use in combination therapy for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of DIMEB-PTA involves a multi-step process that includes the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine to form N-ethyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with diethylamine to form N,N-diethyl-3,4-methylenedioxyamphetamine. Finally, the compound is reacted with 2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethanol and 2-hydroxypropane-1,2,3-tricarboxylic acid to form DIMEB-PTA.
Wissenschaftliche Forschungsanwendungen
DIMEB-PTA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. DIMEB-PTA has also been studied for its potential use as a tool for studying the role of the serotonin transporter in various physiological processes.
Eigenschaften
CAS-Nummer |
100310-87-0 |
|---|---|
Produktname |
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Molekularformel |
C23H35NO10 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27NO3.C6H8O7/c1-5-18(6-2)10-12-19-11-9-17(4)20-15-8-7-14(3)13-16(15)21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13H,5-6,9-12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
GBNFGVVOZAZQAJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Synonyme |
1,3-BENZODIOXOLE, 2-(2-(2-(DIETHYLAMINO)ETHOXY)ETHYL)-2,5-DIMETHYL-, C ITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



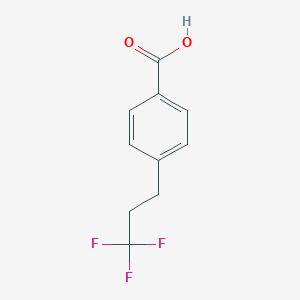
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
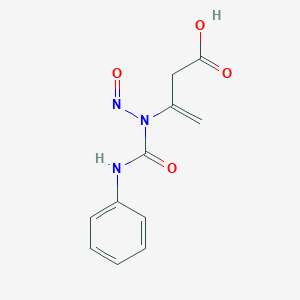
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)


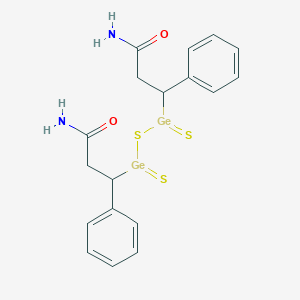
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)

